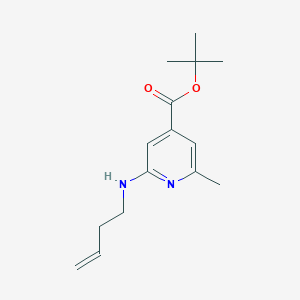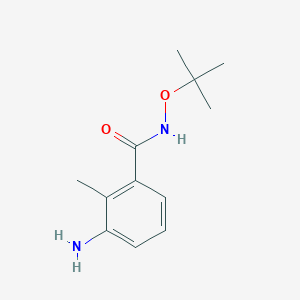
1-(tert-Butyl) 3-ethyl 2-methylenemalonate
描述
1-(tert-Butyl) 3-ethyl 2-methylenemalonate is an organic compound with the molecular formula C10H16O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a tert-butyl group, an ethyl group, and a methylene group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(tert-Butyl) 3-ethyl 2-methylenemalonate can be synthesized through various methods. One common approach involves the esterification of malonic acid derivatives. The reaction typically involves the use of tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
化学反应分析
Types of Reactions
1-(tert-Butyl) 3-ethyl 2-methylenemalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(tert-Butyl) 3-ethyl 2-methylenemalonate has several applications in scientific research:
作用机制
The mechanism of action of 1-(tert-Butyl) 3-ethyl 2-methylenemalonate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The tert-butyl and ethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
相似化合物的比较
Similar Compounds
tert-Butyl ethyl malonate: Similar in structure but lacks the methylene group.
mono-tert-Butyl malonate: Contains only one ester group and a tert-butyl group.
Uniqueness
1-(tert-Butyl) 3-ethyl 2-methylenemalonate is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in synthetic applications. This structural feature allows for the formation of more complex molecules compared to its simpler counterparts .
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
3-O-tert-butyl 1-O-ethyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C10H16O4/c1-6-13-8(11)7(2)9(12)14-10(3,4)5/h2,6H2,1,3-5H3 |
InChI 键 |
MXEZPCPNBQZOKP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Chloroacetylimidazo[5,1-b]thiazole](/img/structure/B8326128.png)


